molecular formula C12H16N2O B3121706 (2-Methylpiperazin-1-yl)(phenyl)methanone CAS No. 292063-50-4

(2-Methylpiperazin-1-yl)(phenyl)methanone

Cat. No. B3121706
CAS RN: 292063-50-4
M. Wt: 204.27 g/mol
InChI Key: SXAIXGMQDJUBDK-UHFFFAOYSA-N
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Description

(2-Methylpiperazin-1-yl)(phenyl)methanone , also known by its chemical formula C₁₂H₁₆N₂O , is a synthetic compound with interesting pharmacological properties. It belongs to the class of piperazine derivatives and exhibits potential anti-inflammatory effects .


Synthesis Analysis

  • The acyl chloride intermediate then reacts with 1-methylpiperazine to yield This compound (LQFM182) with a yield of approximately 70% .

Scientific Research Applications

Antibacterial Activity

A series of novel triazole analogues of piperazine, including compounds structurally related to (2-Methylpiperazin-1-yl)(phenyl)methanone, have been synthesized and evaluated for their antibacterial activity. These compounds, particularly those with specific substitutions on the piperazine ring, showed significant inhibition against various human pathogenic bacteria, indicating potential for further development as antibacterial agents Nagaraj, Srinivas, & Rao, 2018.

Synthesis of Pharmaceutical Intermediates

Research has explored the synthesis of new amides containing the N-methylpiperazine fragment, closely related to this compound. These compounds are key intermediates in the synthesis of pharmaceuticals like imatinib, an antileukemic agent, indicating the chemical's relevance in drug development processes Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011.

Acetylcholinesterase Inhibition

A novel series of arylisoxazole-phenylpiperazines, structurally akin to this compound, were designed and synthesized, showing potent inhibitory activity towards acetylcholinesterase (AChE). These compounds, particularly 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, emerged as strong AChE inhibitors, suggesting potential therapeutic applications in treating diseases associated with cholinergic dysfunction, such as Alzheimer's Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019.

Tubulin Polymerization Inhibition

In a study aimed at developing novel cancer therapeutics, a series of compounds derived from tricyclic heterocycles, including those related to this compound, were synthesized and evaluated for their ability to inhibit tubulin polymerization. Some of these compounds showed potent antiproliferative properties against a wide range of cancer cell lines and effectively induced G2/M phase cell cycle arrest, indicating their potential as anticancer agents Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017.

Development of Energy Storage Materials

The poly((para-(4-methylpiperazin-1-yl)methanone)phenylacetylene) polymer, related to this compound, was utilized to create a π-conjugated ionic polyacetylene network gel. This gel demonstrated enhanced electrical storage capabilities, highlighting the potential of such materials in the development of flexible solid-state energy storage devices Tian, Kong, Mao, Shi, Tong, Cai, & Dong, 2020.

Safety and Hazards

  • Toxicity : Classified as GHS category 300 < LD₅₀ < 2000 mg/kg based on acute oral systemic toxicity in mice .

Future Directions

: Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone : Synthesis of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyra-zol-4-yl)methanone—LQFM182

properties

IUPAC Name

(2-methylpiperazin-1-yl)-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAIXGMQDJUBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
CC1CN(C(=O)OC(C)(C)C)CCN1C(=O)c1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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